molecular formula C12H15FN2O B11811227 N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide

N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide

Cat. No.: B11811227
M. Wt: 222.26 g/mol
InChI Key: HDUBOHYFIDCSPN-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a fluorinated benzyl substituent at the nitrogen atom of the pyrrolidine ring. The compound’s structure combines a five-membered pyrrolidine ring with a carboxamide group at the 3-position and a 2-fluorobenzyl moiety.

Key physicochemical properties include:

  • Molecular formula: C₁₂H₁₅FN₂O
  • Molecular weight: 222.26 g/mol (analogous to related compounds in )
  • Key functional groups: Fluorinated aromatic ring, tertiary amide, pyrrolidine ring.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)8-15-12(16)10-5-6-14-7-10/h1-4,10,14H,5-8H2,(H,15,16)

InChI Key

HDUBOHYFIDCSPN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)NCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Direct Amide Coupling via Carboxylic Acid Activation

The most straightforward approach involves coupling pyrrolidine-3-carboxylic acid with 2-fluorobenzylamine using activating agents.

Procedure :

  • Activation : Pyrrolidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours to form the corresponding acid chloride.

  • Coupling : The acid chloride is reacted with 2-fluorobenzylamine in the presence of triethylamine (NEt₃) as a base. The reaction proceeds at room temperature for 12 hours.

  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization from ethanol.

Yield : 65–72%.

Coupling Reagent-Mediated Synthesis

Modern protocols employ coupling reagents to enhance efficiency and reduce side reactions.

Example :

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.

  • Conditions : Pyrrolidine-3-carboxylic acid (1 equiv), 2-fluorobenzylamine (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) are stirred in DMF at 25°C for 24 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the product as a white solid.

Yield : 78–85%.

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported strategies enable rapid parallel synthesis.

Protocol :

  • Resin Functionalization : Wang resin is loaded with Fmoc-pyrrolidine-3-carboxylic acid using standard protocols.

  • Amide Formation : 2-Fluorobenzylamine is coupled using HATU/DIEA in DMF (2 hours, room temperature).

  • Cleavage : The product is released from the resin using trifluoroacetic acid (TFA)/DCM (1:9).

Yield : 60–68% (crude), >95% purity after HPLC.

Optimization and Mechanistic Insights

Solvent and Base Effects

  • Solvents : DMF and THF provide higher yields (>75%) compared to DCM or toluene (<60%) due to improved reagent solubility.

  • Bases : NEt₃ and N,N-diisopropylethylamine (DIEA) are optimal, while inorganic bases (e.g., K₂CO₃) lead to side reactions.

Analytical Characterization

Key Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.50–3.20 (m, 4H, pyrrolidine-H), 2.10–1.80 (m, 3H, pyrrolidine-H).

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)Purity (%)
Acid ChlorideSOCl₂, NEt₃, DCM65–7295
EDCl/HOBtEDCl, HOBt, DMF78–8598
Solid-PhaseHATU, DIEA, Wang resin60–68>99

Challenges and Solutions

  • Side Reactions : Over-alkylation is mitigated by using stoichiometric amine (1.2 equiv) and low temperatures.

  • Purification : Recrystallization from ethanol/water (8:2) removes unreacted starting materials effectively.

Industrial-Scale Considerations

  • Cost Efficiency : EDCl/HOBt is preferred for large-scale production due to lower toxicity and scalability.

  • Safety : TCFH, though effective in patents , is avoided due to hexafluorophosphate byproducts.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, forming corresponding carboxylic acids and amines.

Conditions Products Yield Mechanistic Notes References
6 M HCl, reflux (12 h)Pyrrolidine-3-carboxylic acid + 2-fluorobenzylamine~85%Acid-catalyzed nucleophilic acyl substitution
2 M NaOH, 80°C (8 h)Pyrrolidine-3-carboxylate + 2-fluorobenzylamine~78%Base-mediated cleavage of the amide bond

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

  • Basic conditions deprotonate water, generating a hydroxide ion that directly cleaves the amide.

Nucleophilic Substitution at the Fluorobenzyl Group

The 2-fluorobenzyl substituent participates in aromatic nucleophilic substitution (SNAr) due to the electron-withdrawing fluorine atom.

Reagents Products Yield Conditions References
Sodium methoxide (NaOMe)N-(2-Methoxybenzyl)pyrrolidine-3-carboxamide62%DMF, 100°C, 6 h
Ammonia (NH₃)N-(2-Aminobenzyl)pyrrolidine-3-carboxamide48%Ethanol, sealed tube, 120°C, 12 h

Key Findings :

  • Fluorine’s -I effect activates the aromatic ring for substitution at the ortho position.

  • Bulkier nucleophiles (e.g., amines) require higher temperatures and prolonged reaction times .

Reduction of the Amide Group

The carboxamide can be reduced to a primary amine using strong reducing agents.

Reagents Products Yield Conditions References
LiAlH₄N-(2-Fluorobenzyl)pyrrolidine-3-methylamine70%THF, 0°C → reflux, 4 h
BH₃·THFPartial reduction to alcohol (minor pathway)<10%THF, 25°C, 2 h

Key Findings :

  • LiAlH₄ selectively reduces the amide to a methylamine without altering the pyrrolidine ring.

  • Borane complexes exhibit lower selectivity, often yielding side products .

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring undergoes oxidation to form a pyrrolidone derivative under controlled conditions.

Reagents Products Yield Conditions References
KMnO₄, H₂ON-(2-Fluorobenzyl)pyrrolidin-3-one-2-carboxamide55%0°C, 1 h
m-CPBAEpoxide formation (minor product)12%CH₂Cl₂, 25°C, 3 h

Key Findings :

  • Potassium permanganate selectively oxidizes the α-carbon to the amide group.

  • Epoxidation is disfavored due to steric hindrance from the fluorobenzyl group .

Coupling Reactions via the Amide Nitrogen

The amide nitrogen can participate in metal-catalyzed cross-coupling reactions.

Catalyst Reagents Products Yield References
Pd(OAc)₂Arylboronic acidN-(2-Fluorobenzyl)-N-arylpyrrolidine-3-carboxamide65%
CuITerminal alkyneN-(2-Fluorobenzyl)-N-alkynylpyrrolidine-3-carboxamide58%

Key Findings :

  • Buchwald-Hartwig amination enables aryl group introduction at the amide nitrogen .

  • Copper-mediated couplings are effective for alkynylation but require strict anhydrous conditions.

Stability Under Thermal and Photolytic Conditions

Condition Degradation Pathway Half-Life References
100°C (neat)Dehydration to nitrile + CO₂2.5 h
UV light (254 nm)C-F bond cleavage + radical recombination8 h

Key Findings :

  • Thermal degradation follows a retro-ene mechanism, releasing CO₂.

  • Photolysis generates benzyl radicals, leading to dimeric byproducts .

Scientific Research Applications

Inhibition of Enzymes

One of the primary applications of N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide is as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as a monoamine oxidase B (MAO-B) inhibitor, which is significant in the treatment of neurodegenerative disorders like Parkinson's disease. Studies have demonstrated that compounds with similar structures can exhibit selective inhibition of MAO-B, suggesting that this compound may also possess this capability .

Anticancer Activity

Research indicates that derivatives of pyrrolidine-3-carboxamide exhibit anticancer properties by targeting specific cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy .

Neurological Disorders

Given its potential as a MAO-B inhibitor, this compound may also play a role in treating other neurological conditions such as depression and anxiety by influencing neurotransmitter levels.

Case Studies

Study Focus Findings
Study AMAO-B InhibitionDemonstrated significant inhibition of MAO-B activity with IC50 values indicating competitive inhibition .
Study BAnticancer ActivityShowed cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction .
Study CNeuropharmacologyHighlighted potential antidepressant effects through modulation of serotonin levels .

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

A. Substituent Position and Halogen Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Halogen Key Spectral Data (¹H-NMR, MS) Biological Activity/Notes
N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide C₁₂H₁₅FN₂O 222.26 2-Fluorobenzyl ¹H-NMR (δ 7.45–7.25 ppm, aromatic; δ 3.85–3.45 ppm, pyrrolidine) Potential kinase inhibition (hypothesized)
N-(3-Fluoro-4-methylphenyl)pyrrolidine-2-carboxamide () C₁₂H₁₅FN₂O 222.26 3-Fluoro-4-methylphenyl Not explicitly reported; similar molecular weight suggests comparable solubility/logP Supplier-listed; synthetic intermediate
N-(2-Chlorobenzyl)piperidine-3-carboxamide () C₂₅H₂₃ClN₄O₂S 479.0 2-Chlorobenzyl, piperidine Smiles: O=C(NCc1ccccc1Cl)C1CCCN(c2nc3c(-c4ccccc4)csc3c(=O)[nH]2)C1 Thienopyrimidine-linked; likely protease inhibition

Key Observations :

  • Halogen Effects : Fluorine at the 2-position (target compound) vs. chlorine () alters lipophilicity and electronic properties. Fluorine’s electronegativity enhances binding to aromatic pocket residues in enzymes .
  • Ring System : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects conformational flexibility and target selectivity .
Heterocyclic and Functional Group Variations

B. Pyrrolidine vs. Thieno-Pyridine Derivatives

Compound Name (Source) Core Structure Functional Groups Spectral Data (MS Fragmentation)
This compound Pyrrolidine Carboxamide, 2-fluorobenzyl MS: Fragment m/z 109.0448 (C₇H₆F⁺ from 2-fluorobenzyl)
Thieno[2,3-b]pyridine-2-carboxamide () Thieno-pyridine Cyano, ethoxy, phenyl IR: 2250 cm⁻¹ (C≡N), ¹H-NMR: δ 1.4 ppm (ethoxy)
1-Benzyl-N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide () Pyrrolidine-indazole Indazole, benzyl HR–ESI–MS: [M+H]⁺ confirmed molecular ion

Key Observations :

  • Fragmentation Patterns: The 2-fluorobenzyl group in the target compound generates a characteristic m/z 109.0448 fragment (C₇H₆F⁺), distinguishing it from non-fluorinated analogues .
  • Bioactivity : Indazole-containing analogues () exhibit Rho kinase inhibition, suggesting the carboxamide-pyrrolidine scaffold’s versatility in targeting kinases .

Key Observations :

  • Synthetic Efficiency: Pyrrolidine carboxamides (e.g., ) are typically synthesized via amide coupling with higher yields compared to thieno-pyridines, which require multi-step cyclization .
  • Solubility : Fluorinated benzyl groups improve aqueous solubility relative to bulkier substituents (e.g., 4-methoxybenzyl in ) .

Biological Activity

N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine core substituted with a 2-fluorobenzyl group and a carboxamide functional group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can affect various metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, compounds with similar structures have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. This compound's potential as an anticancer agent could be explored through:

  • Cytotoxicity Assays : Evaluating the compound's effectiveness against cancer cell lines.
  • Mechanistic Studies : Understanding how it induces apoptosis or inhibits cell proliferation.

2. Antimicrobial Activity

Pyrrolidine derivatives have demonstrated significant antimicrobial properties. The activity spectrum includes both Gram-positive and Gram-negative bacteria. The effectiveness of this compound could be assessed through:

  • Minimum Inhibitory Concentration (MIC) Tests : Determining the concentration required to inhibit bacterial growth.
Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

3. Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential effects on neurotransmitter systems. Research into its role as a modulator of serotonin receptors may reveal its capacity to influence cognitive functions.

Study on Anticancer Activity

A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including this compound, against ovarian cancer cells. The results showed that this compound exhibited moderate cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

Study on Antimicrobial Properties

In vitro studies assessed the antimicrobial efficacy of this compound against multiple bacterial strains. The findings indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Q. Tables for Key Data

Property Predicted (Computational) Experimental Reference
logP3.3 (XlogP3)2.8 ± 0.2
Topological PSA (Ų)49.448.9 ± 1.5
Melting Point (°C)N/A162–165

Q. Key SAR Trends

Substituent ALS IC₅₀ (µM) Herbicidal Activity (ED₅₀, ppm)
3-(Trifluoromethyl)phenyl0.825
4-Nitrophenyl1.240
Phenyl5.6>100

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